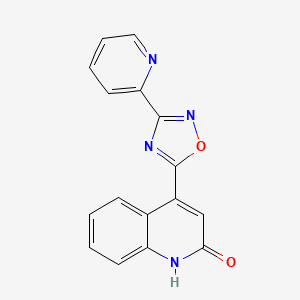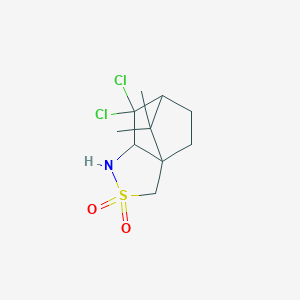
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that contains both quinoline and oxadiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.
Coupling with quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative, often through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could also occur, potentially affecting the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new substituents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds like 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can be used as ligands in catalytic reactions.
Material Science: These compounds may be used in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Due to their potential biological activities, these compounds are often investigated as potential drug candidates.
Biological Probes: They can be used as probes to study various biological processes.
Industry
Agriculture: These compounds may have applications as pesticides or herbicides.
Pharmaceuticals: They can be used in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinoline: Lacks the hydroxyl group at the 2-position.
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is unique due to the presence of both the oxadiazole and quinoline moieties, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H10N4O2 |
|---|---|
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H10N4O2/c21-14-9-11(10-5-1-2-6-12(10)18-14)16-19-15(20-22-16)13-7-3-4-8-17-13/h1-9H,(H,18,21) |
Clé InChI |
KKCVQRIMMCUINX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC(=NO3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)


![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)
![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)


![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)
